The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. It is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its structure. The compound's CAS number is 899950-07-3, and its molecular formula is C21H30N4O2S, with a molecular weight of approximately 454.56 g/mol.
The synthesis of this compound typically involves multi-step organic reactions, including the following key processes:
These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
The synthesis often employs techniques such as:
The molecular structure features a hexahydroquinazolin ring fused with a thioether group and an acetamide moiety. The compound can be represented in various formats:
CC(=O)N(Cc1ccccc1)SC2=NC(=O)N(C(C)C)C(=O)C1=C2CCCC1
XGZQZLJXKJYHBT-UHFFFAOYSA-N
The structural complexity allows for various interactions with biological targets, which may influence its pharmacological properties.
This compound may undergo several chemical reactions, including:
Reactions are typically monitored using chromatographic techniques and analyzed through spectroscopic methods to determine product formation and yield.
The mechanism of action for this compound is likely related to its ability to interact with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. It may inhibit or activate certain pathways leading to therapeutic effects.
Research indicates that compounds with similar structures can modulate biological activities by:
While specific physical properties like density and boiling point are not readily available for this compound, general observations can be made based on similar compounds:
The presence of functional groups such as thioether and amides suggests potential reactivity under acidic or basic conditions.
Relevant data includes:
This compound has potential applications in:
Given its structural characteristics, it may serve as a scaffold for further modifications aimed at enhancing biological activity or selectivity towards specific targets.
CAS No.: 29741-10-4
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6